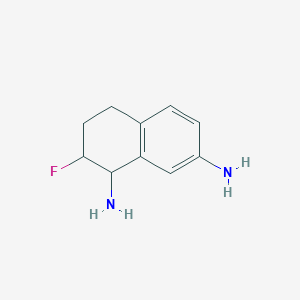
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine is an organic compound with the molecular formula C10H13FN2 It is a derivative of tetrahydronaphthalene, where a fluorine atom is substituted at the second position and amino groups are present at the first and seventh positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine typically involves multi-step organic reactions. One common method includes the fluorination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of amino groups at the desired positions. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct substitution and addition reactions occur.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial setting to produce high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation and amination reactions typically involve reagents like halogens (Cl2, Br2) and amines (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The fluorine atom and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the fluorine and amino substitutions.
2-Fluoro-1,2,3,4-tetrahydronaphthalene: Similar but lacks the amino groups.
1,7-Diamino-1,2,3,4-tetrahydronaphthalene: Similar but lacks the fluorine atom.
Uniqueness
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine is unique due to the presence of both fluorine and amino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C10H13FN2 |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
2-fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine |
InChI |
InChI=1S/C10H13FN2/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1,3,5,9-10H,2,4,12-13H2 |
Clave InChI |
FVSYAHACUIHTFB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)N)C(C1F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



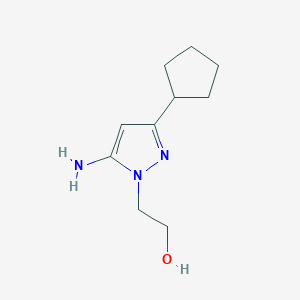
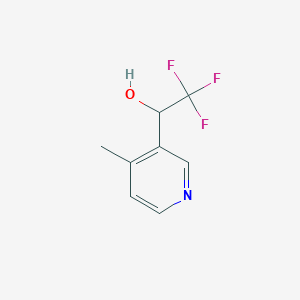
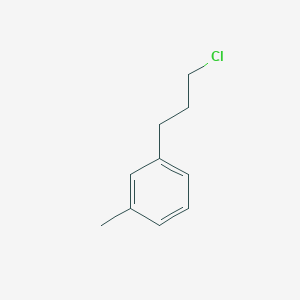

![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)

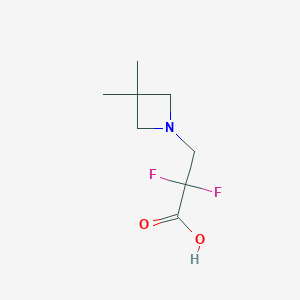
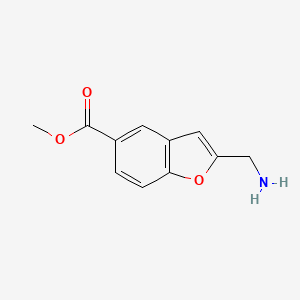
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)




